Quetiapine-d4Fumarate
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Overview
Description
Quetiapine-d4 Fumarate: is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The deuterated version, Quetiapine-d4 Fumarate, is often used in scientific research to study the pharmacokinetics and metabolism of quetiapine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves the incorporation of deuterium atoms into the quetiapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key intermediate in the synthesis of quetiapine is 11-chlorodibenzo[b,f][1,4]thiazepine, which is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form quetiapine .
Industrial Production Methods: Industrial production of Quetiapine-d4 Fumarate follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves multiple steps, including the preparation of intermediates, purification, and final crystallization to obtain the fumarate salt .
Chemical Reactions Analysis
Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxide and other metabolites.
Reduction: Involves the reduction of the quetiapine molecule to form secondary metabolites.
Substitution: Reactions involving the substitution of functional groups on the quetiapine molecule.
Common Reagents and Conditions:
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents under various conditions.
Major Products Formed: The major products formed from these reactions include norquetiapine (N-desalkylquetiapine), sulfoxide derivatives, and other minor metabolites .
Scientific Research Applications
Quetiapine-d4 Fumarate is extensively used in scientific research for various applications, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of quetiapine in the body.
Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites formed during the drug’s metabolism.
Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on quetiapine’s pharmacokinetics.
Biological Research: Used in studies related to its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Medical Research: To explore its therapeutic potential and efficacy in treating various psychiatric disorders.
Mechanism of Action
Quetiapine-d4 Fumarate exerts its effects primarily through antagonism of multiple neurotransmitter receptors, including:
Dopamine D2 Receptors: Blocking these receptors helps reduce psychotic symptoms.
Serotonin 5-HT2A Receptors: Antagonism at these receptors contributes to its antidepressant and anxiolytic effects.
Histamine H1 Receptors: Responsible for its sedative properties.
Adrenergic α1 Receptors: Involved in its effects on blood pressure and sedation.
The combination of these actions results in the overall therapeutic effects of quetiapine in treating psychiatric disorders.
Comparison with Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor profile but higher risk of agranulocytosis.
Olanzapine: Shares similar therapeutic effects but has a higher propensity for weight gain and metabolic side effects.
Risperidone: Similar efficacy but with a higher risk of extrapyramidal side effects.
Aripiprazole: Partial agonist at dopamine receptors, leading to a different side effect profile.
Uniqueness of Quetiapine-d4 Fumarate: Quetiapine-d4 Fumarate’s uniqueness lies in its deuterated form, which allows for more precise pharmacokinetic studies and a better understanding of the drug’s metabolism. This makes it a valuable tool in both clinical and research settings.
Properties
Molecular Formula |
C25H29N3O6S |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i13D2,15D2; |
InChI Key |
VRHJBWUIWQOFLF-QWVIKDOWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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